

# An In-depth Technical Guide to 2,2-Diethyl-1,3-dithiane

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## Compound of Interest

Compound Name: 2,2-Diethyl-1,3-dithiane

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## Introduction

**2,2-Diethyl-1,3-dithiane** is a sulfur-containing heterocyclic organic compound. As a derivative of 1,3-dithiane, it serves as a valuable intermediate in organic synthesis, primarily as a protected form of diethyl ketone. This technical guide provides comprehensive information on its chemical identity, synthesis, and key applications in research and development.

## Chemical Identification and Properties

The fundamental properties of **2,2-Diethyl-1,3-dithiane** are summarized in the table below, providing essential data for its identification and handling.

Identifier	Value
IUPAC Name	2,2-diethyl-1,3-dithiane
CAS Number	63882-91-7
Molecular Formula	C <sub>8</sub> H <sub>16</sub> S <sub>2</sub>
Molecular Weight	176.34 g/mol
Canonical SMILES	CCC1(CC)SCCCS1
InChI	InChI=1S/C8H16S2/c1-3-8(4-2)9-6-5-7-10-8/h3-7H2,1-2H3
InChIKey	MCRGFGSNLDLCKS-UHFFFAOYSA-N

## Synthesis of 2,2-Diethyl-1,3-dithiane

The synthesis of **2,2-Diethyl-1,3-dithiane** is typically achieved through the thioacetalization of diethyl ketone (3-pentanone) with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst. This reaction is a standard method for the protection of carbonyl groups.<sup>[1]</sup> A detailed experimental protocol, adapted from a well-established procedure for the synthesis of the parent 1,3-dithiane, is provided below.<sup>[2]</sup>

## Experimental Protocol: Synthesis of 2,2-Diethyl-1,3-dithiane

Materials:

- Diethyl ketone (3-pentanone)
- 1,3-Propanedithiol
- Boron trifluoride diethyl etherate (BF<sub>3</sub>·OEt<sub>2</sub>)
- Glacial acetic acid
- Chloroform

- 10% Aqueous potassium hydroxide
- Anhydrous potassium carbonate
- Methanol

#### Procedure:

- A three-necked, round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel is charged with a mixture of boron trifluoride diethyl etherate (e.g., 0.3 moles), glacial acetic acid (e.g., 0.6 moles), and chloroform (e.g., 100 mL).
- The solution is heated to reflux with vigorous stirring.
- A solution of 1,3-propanedithiol (e.g., 0.25 moles) and diethyl ketone (e.g., 0.27 moles) in chloroform (e.g., 400 mL) is added dropwise from the dropping funnel over several hours.
- After the addition is complete, the reaction mixture is cooled to room temperature.
- The mixture is washed successively with water, 10% aqueous potassium hydroxide, and again with water.
- The organic layer is dried over anhydrous potassium carbonate.
- The chloroform is removed under reduced pressure.
- The resulting crude product can be purified by recrystallization from methanol or by vacuum distillation to yield pure **2,2-Diethyl-1,3-dithiane**.

## Spectroscopic Data

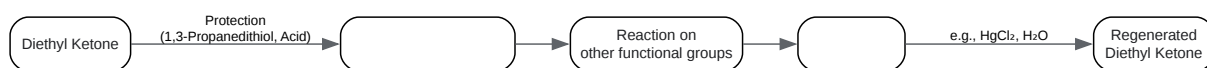
While a publicly available, peer-reviewed spectrum for **2,2-Diethyl-1,3-dithiane** is not readily available, the expected spectroscopic data can be predicted based on its structure and known values for similar compounds.

Spectroscopic Data	Predicted Values
<sup>13</sup> C NMR	δ (ppm): ~8-12 (CH <sub>3</sub> ), ~30-35 (CH <sub>2</sub> -CH <sub>3</sub> ), ~45-50 (S-CH <sub>2</sub> -C), ~25-30 (S-CH <sub>2</sub> -CH <sub>2</sub> -C), Quaternary C at ~50-60
Mass Spectrometry (EI)	m/z (%): 176 (M <sup>+</sup> ), 147 ([M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> ), 118 ([M-C <sub>2</sub> H <sub>5</sub> -C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> ), 106, 87

## Applications in Organic Synthesis

The primary application of **2,2-Diethyl-1,3-dithiane** in organic synthesis is as a protecting group for the carbonyl functionality of diethyl ketone.<sup>[1]</sup> The dithiane group is stable to a wide range of nucleophilic and basic conditions, allowing for chemical transformations on other parts of a molecule without affecting the protected carbonyl group.

The logical workflow for the use of **2,2-Diethyl-1,3-dithiane** as a protecting group is illustrated in the following diagram.



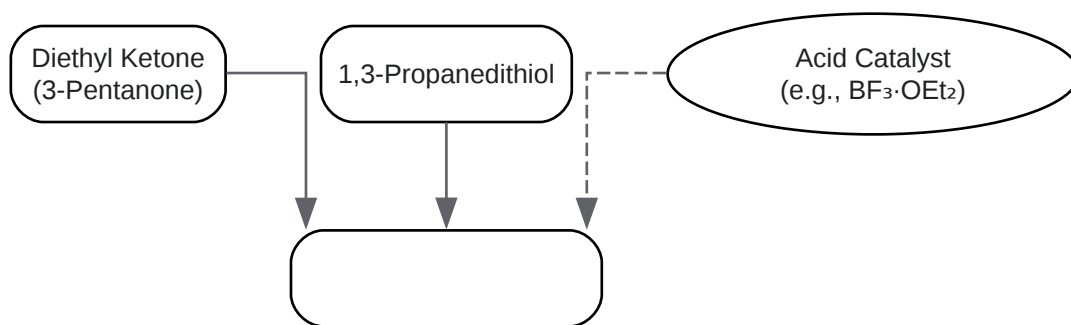
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Caption: Workflow for the use of **2,2-Diethyl-1,3-dithiane** as a protecting group.

## Signaling Pathways and Drug Development

Currently, there is no specific, publicly available research detailing the direct involvement of **2,2-Diethyl-1,3-dithiane** in defined signaling pathways or as a key component in drug development pipelines. Its utility in this context is primarily as a synthetic intermediate for the construction of more complex molecules that may have biological activity.

The synthesis of **2,2-Diethyl-1,3-dithiane** follows a straightforward and well-established chemical transformation. The logical flow of this synthesis is depicted below.



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Caption: Synthesis of **2,2-Diethyl-1,3-dithiane**.

## Conclusion

**2,2-Diethyl-1,3-dithiane** is a compound with a well-defined role in organic synthesis as a protecting group for diethyl ketone. While its direct biological applications have not been extensively explored, its utility as a building block in the synthesis of more complex molecules makes it a relevant compound for researchers in synthetic and medicinal chemistry. The provided synthesis protocol and predicted spectroscopic data offer a solid foundation for its preparation and characterization in a laboratory setting.

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## References

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- 2. spectrabase.com [spectrabase.com]
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